Decyl glucoside Decyl glucoside We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Green Chemistry. This product is a biodegradable surfactant and is aligned with the 10th principle of Green Chemistry "Design for Degradation".
Triton CG-110 is a mixture of 58.0-62.0% D-glucopyranose, oligomeric, decyl octyl glycoside and 38.0-42.0% water. Contains less than 2% decanol and less than 1.0% octanol.
Decyl glucoside is a mild non-ionic surfactant used in cosmetic formularies including baby shampoo and in products for individuals with a sensitive skin. Many natural personal care companies use this cleanser because it is plant-derived, biodegradable, and gentle for all hair types.
Brand Name: Vulcanchem
CAS No.: 68515-73-1
VCID: VC20842189
InChI: InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3
SMILES: CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Molecular Formula: C16H32O6
Molecular Weight: 320.42 g/mol

Decyl glucoside

CAS No.: 68515-73-1

Cat. No.: VC20842189

Molecular Formula: C16H32O6

Molecular Weight: 320.42 g/mol

* For research use only. Not for human or veterinary use.

Decyl glucoside - 68515-73-1

Specification

Description We are committed to bringing you Greener Alternative Products, which adhere to one or more of The 12 Principles of Green Chemistry. This product is a biodegradable surfactant and is aligned with the 10th principle of Green Chemistry "Design for Degradation".
Triton CG-110 is a mixture of 58.0-62.0% D-glucopyranose, oligomeric, decyl octyl glycoside and 38.0-42.0% water. Contains less than 2% decanol and less than 1.0% octanol.
Decyl glucoside is a mild non-ionic surfactant used in cosmetic formularies including baby shampoo and in products for individuals with a sensitive skin. Many natural personal care companies use this cleanser because it is plant-derived, biodegradable, and gentle for all hair types.
CAS No. 68515-73-1
Molecular Formula C16H32O6
Molecular Weight 320.42 g/mol
IUPAC Name 2-decoxy-6-(hydroxymethyl)oxane-3,4,5-triol
Standard InChI InChI=1S/C16H32O6/c1-2-3-4-5-6-7-8-9-10-21-16-15(20)14(19)13(18)12(11-17)22-16/h12-20H,2-11H2,1H3
Standard InChI Key JDRSMPFHFNXQRB-UHFFFAOYSA-N
Isomeric SMILES CCCCCCCCCCOC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
SMILES CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Canonical SMILES CCCCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

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